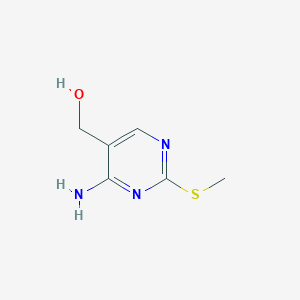

Methioprim

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVOWGDFXAVSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277658 | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-36-3 | |

| Record name | Methioprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trimethoprim on Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim is a synthetic antimicrobial agent that functions as a potent and highly selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is critical for the de novo synthesis of tetrahydrofolate, an essential cofactor in the biosynthesis of nucleic acids and certain amino acids.[1][2] By disrupting this vital metabolic pathway, trimethoprim effectively halts bacterial growth, leading to a bacteriostatic effect.[1] Its therapeutic success is founded on its significantly higher affinity for bacterial DHFR compared to the mammalian counterpart, ensuring selective toxicity.[3][4] This guide provides a comprehensive technical overview of trimethoprim's mechanism of action, including its molecular interactions with DHFR, the biochemical ramifications of this inhibition, and the structural basis for its selectivity. Furthermore, it details experimental protocols for studying its activity, presents quantitative inhibitory data, and discusses mechanisms of resistance.

The Bacterial Folate Biosynthesis Pathway: A Prime Antimicrobial Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folate from their environment and must synthesize it de novo.[1][2] This metabolic independence presents a strategic target for antimicrobial intervention. The bacterial folate pathway culminates in the production of 5,6,7,8-tetrahydrofolate (THF), a crucial one-carbon carrier for the synthesis of thymidine, purine nucleotides, and specific amino acids.[1][5] The final and rate-limiting step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to THF, a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR) using NADPH as a cofactor.[4][6][7]

Below is a diagram illustrating the bacterial folate synthesis pathway and the points of inhibition by sulfonamides and trimethoprim.

Molecular Mechanism of Trimethoprim Action

Trimethoprim acts as a competitive inhibitor of bacterial DHFR.[1] Its chemical structure, featuring a diaminopyrimidine ring, mimics the pteridine ring of the natural substrate, DHF, allowing it to bind with high affinity to the enzyme's active site.[1][4] This binding is reversible but tight, effectively blocking the binding of DHF and thereby inhibiting the production of THF.[3][4] The depletion of the intracellular THF pool disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[2][3]

Structural Basis of Selectivity

The high therapeutic index of trimethoprim stems from its remarkable selectivity for bacterial DHFR over its human counterpart.[3][4] The binding affinity of trimethoprim for bacterial DHFR can be several thousand times greater than for human DHFR.[4][8] This selectivity is attributed to key differences in the amino acid residues within the active sites of the respective enzymes.[9][10] X-ray crystallography studies have revealed that trimethoprim binds differently to bacterial and vertebrate DHFRs.[9] For instance, in E. coli DHFR, the diaminopyrimidine ring of trimethoprim forms crucial hydrogen bonds with conserved aspartate residues, while the trimethoxybenzyl group sits in a hydrophobic pocket.[10] In human DHFR, the active site is shaped differently, leading to a less optimal fit and weaker binding of trimethoprim.[9]

The following diagram illustrates the key molecular interactions between trimethoprim and the active site of bacterial DHFR.

Quantitative Analysis of DHFR Inhibition

The efficacy of trimethoprim is quantitatively expressed by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). These parameters highlight the potent and selective nature of trimethoprim's interaction with bacterial DHFR.

| Organism/Enzyme Source | Ki (nM) | IC50 (µM) | Reference |

| Escherichia coli DHFR | 0.005 - 2.7 | 0.004 - 0.02 | [11][12][13] |

| Staphylococcus aureus DHFR | ~1.0 | - | [11] |

| Streptococcus pneumoniae DHFR | - | 0.00008 | [8] |

| Human DHFR | 200 - 4093 | 55.26 | [8][14][15] |

| Pneumocystis jirovecii DHFR | 49 | - | [16] |

| Lactobacillus casei DHFR | - | - | [10] |

Experimental Protocols for Studying DHFR Inhibition

DHFR Enzyme Activity Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory activity of compounds like trimethoprim against DHFR by monitoring the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme (e.g., from E. coli)

-

NADPH

-

Dihydrofolate (DHF)

-

Assay Buffer: 20 mM TES, pH 7.5, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, and 1 mg/mL BSA.[11]

-

Trimethoprim (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of NADPH, DHF, and trimethoprim. Dilute the DHFR enzyme to the desired concentration in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvettes, add the assay buffer.

-

Inhibitor Addition: Add varying concentrations of trimethoprim to the wells/cuvettes. Include a control with no inhibitor.

-

Enzyme and Cofactor Pre-incubation: Add the DHFR enzyme and NADPH (final concentration typically 100 µM) to each well/cuvette.[11] Incubate for 5 minutes at room temperature to allow for inhibitor binding.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding DHF (final concentration typically 100 µM).[11]

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[17]

-

Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1] The Ki value can be determined by performing the assay with varying concentrations of both the substrate (DHF) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[18]

The following diagram outlines a typical workflow for screening potential DHFR inhibitors.

Mechanisms of Resistance to Trimethoprim

The clinical efficacy of trimethoprim can be compromised by the development of bacterial resistance. The primary mechanisms of resistance include:

-

Alteration of the Target Enzyme: The most significant mechanism of resistance is the acquisition of plasmids encoding for a trimethoprim-resistant variant of DHFR.[19][20] These altered enzymes have a much lower affinity for trimethoprim while retaining their ability to reduce DHF.[19] Chromosomal mutations in the folA gene (encoding DHFR) can also lead to a less susceptible enzyme.[21][22]

-

Overproduction of DHFR: Some resistant bacteria overproduce the normal, susceptible DHFR enzyme.[19][20] This increased concentration of the target enzyme requires a higher concentration of trimethoprim to achieve effective inhibition.

-

Decreased Cellular Permeability: Reduced uptake of trimethoprim into the bacterial cell can also contribute to resistance, although this is a less common mechanism.[19][20]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target.[22]

Synergistic Action with Sulfonamides

Trimethoprim is frequently co-administered with sulfamethoxazole, a sulfonamide antibiotic.[2] This combination, known as co-trimoxazole, exhibits a powerful synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway.[1][2] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme that acts earlier in the folate synthesis pathway, thereby reducing the production of DHF, the substrate for DHFR.[2][3] This dual blockade is more effective at inhibiting bacterial growth and can reduce the likelihood of resistance development.[2]

Conclusion

Trimethoprim remains a cornerstone of antimicrobial therapy due to its well-characterized mechanism of action and its selective targeting of a crucial bacterial metabolic pathway.[1] Its potent and specific inhibition of bacterial dihydrofolate reductase provides a clear example of rational drug design. A thorough understanding of its molecular interactions, the structural basis for its selectivity, and the mechanisms of resistance is essential for the continued development of effective antimicrobial strategies and for overcoming the challenge of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 3. Trimethoprim - Wikipedia [en.wikipedia.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Refined crystal structures of Escherichia coli and chicken liver dihydrofolate reductase containing bound trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. istina.msu.ru [istina.msu.ru]

- 11. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crystallographic Analysis Reveals a Novel Second Binding Site for Trimethoprim in Active Site Double Mutants of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]

An In-depth Technical Guide to the Chemical Structure and Activity of Trimethoprim

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Trimethoprim, a synthetic antibacterial agent. It includes detailed chemical identifiers, quantitative data, and an exploration of its role as a dihydrofolate reductase inhibitor. Furthermore, this document outlines key experimental protocols for the synthesis and analysis of Trimethoprim and visualizes its chemical structure and the biochemical pathway it inhibits, adhering to specified technical standards for data presentation and visualization.

Core Chemical Structure and Identification

Trimethoprim is a synthetic aminopyrimidine antibiotic renowned for its bacteriostatic activity.[1] Its structure is fundamentally composed of a 2,4-diaminopyrimidine ring connected to a 3,4,5-trimethoxybenzyl group via a methylene bridge.[1][2] This unique arrangement is crucial for its biological function. The diaminopyrimidine core, in particular, is essential for its interaction with the target enzyme, dihydrofolate reductase (DHFR).[3]

-

IUPAC Name: 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1][3][4]

-

Canonical SMILES: COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N[1][8][9]

Caption: Chemical structure of Trimethoprim (C₁₄H₁₈N₄O₃).

Quantitative Physicochemical Data

The physicochemical properties of Trimethoprim are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties have been determined through various analytical techniques and are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 290.32 g/mol | [1][6][8][10] |

| pKa | 6.6 - 7.4 | [10][11] |

| Melting Point | 199-203 °C | [7][10] |

| Water Solubility | 0.04 g/100 mL (at 25 °C) | [10] |

| Solubility in DMSO | 122 mg/mL | [12] |

| LogP (predicted) | 0.9 | [9] |

Note: The reported pKa value varies slightly across different sources, which may be attributed to different experimental conditions such as the solvent mixtures used.[13] Solubility is notably pH-dependent, increasing to a maximum of 1550 mg/100 mL at pH 5.5.[14]

Mechanism of Action: Inhibition of the Folate Synthesis Pathway

Trimethoprim exerts its antibacterial effect by targeting the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and proteins.[15] Its mechanism is highly selective, acting as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][3][15]

The key steps in the pathway and the inhibitory action of Trimethoprim are as follows:

-

Bacteria synthesize dihydrofolic acid (DHF) de novo.

-

The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of DHF to tetrahydrofolic acid (THF).[3][4]

-

THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[15][16]

-

Trimethoprim has a significantly higher affinity for bacterial DHFR than for the corresponding mammalian enzyme, allowing for selective toxicity.[4][16] By binding to the active site of bacterial DHFR, Trimethoprim blocks the production of THF, thereby halting DNA synthesis and bacterial replication.[4][15]

This mechanism is often exploited synergistically with sulfamethoxazole, which inhibits dihydropteroate synthase, an enzyme acting earlier in the same pathway.[16]

Caption: Trimethoprim's inhibition of dihydrofolate reductase (DHFR).

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of Trimethoprim, crucial for research and development.

One common synthetic route for Trimethoprim begins with 3,4,5-trimethoxybenzaldehyde.[2]

Methodology:

-

Knoevenagel Condensation: 3,4,5-trimethoxybenzaldehyde undergoes a Knoevenagel condensation with a malonic acid derivative to form an intermediate compound.[2]

-

Reduction: The intermediate is then partially reduced, typically using hydrogen gas over a palladium on carbon (Pd/C) catalyst, to yield an enamine.[2]

-

Cyclization: The resulting enamine is reacted with guanidine. This initiates a heterocyclization reaction, which forms the 2,4-diaminopyrimidine ring structure, yielding Trimethoprim.[2]

-

Purification: The final product is purified through recrystallization or column chromatography to achieve high purity.

An alternative synthesis starts with the appropriate trimethoxy-substituted ethyl dihydrocinnamate, which is formylated and then reacted with guanidine to form the pyrimidine ring.[17]

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the quantitative analysis of Trimethoprim.[18]

Instrumentation and Conditions:

-

System: Standard HPLC system with a UV-Vis detector.[18]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate) and an organic modifier like acetonitrile. The pH of the aqueous phase is adjusted to optimize peak symmetry and retention.[18]

-

Flow Rate: Typically 1.0 to 1.5 mL/min.[18]

-

Detection Wavelength: Set to the absorbance maximum of Trimethoprim, typically around 270-280 nm.

-

Injection Volume: A standard 20 µL injection volume is used.[18]

Protocol:

-

Standard Preparation: Prepare a stock solution of high-purity Trimethoprim reference standard in a suitable diluent (often the mobile phase). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the Trimethoprim sample (e.g., from a pharmaceutical formulation) in the diluent to a known concentration within the calibration range.[19]

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Subsequently, inject the sample solutions.

-

Quantification: Determine the concentration of Trimethoprim in the samples by interpolating their peak areas from the calibration curve. The retention time of the peak is used for identification.[18]

The in vitro antibacterial activity of Trimethoprim is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following CLSI or EUCAST guidelines.[20]

Protocol:

-

Preparation of Trimethoprim Dilutions: Prepare a stock solution of Trimethoprim. In a 96-well microtiter plate, perform serial two-fold dilutions of the drug in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.[20]

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[20]

-

Inoculation: Inoculate each well of the microtiter plate containing the Trimethoprim dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[20]

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.[20]

-

Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of Trimethoprim that completely inhibits visible bacterial growth.[20]

References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethoprim [sitem.herts.ac.uk]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. Trimethoprim [webbook.nist.gov]

- 6. drugs.com [drugs.com]

- 7. chembk.com [chembk.com]

- 8. Trimethoprim | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. PubChemLite - Trimethoprim (C14H18N4O3) [pubchemlite.lcsb.uni.lu]

- 10. Trimethoprim [drugfuture.com]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. Trimethoprim | DHFR | DNA/RNA Synthesis | Antibiotic | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 16. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 17. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Trimethoprim: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim, a potent synthetic antibacterial agent, is a crucial component in the global fight against microbial resistance. Its efficacy stems from the targeted inhibition of bacterial dihydrofolate reductase, an essential enzyme in the folic acid metabolic pathway. The commercial viability and widespread availability of trimethoprim are underpinned by efficient and high-yielding synthetic routes. This technical guide provides a comprehensive overview of the core synthesis pathways of trimethoprim, with a primary focus on the industrially preferred methods. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of the synthetic routes are presented to aid researchers and drug development professionals in understanding and potentially optimizing the production of this vital medication. The synthesis predominantly commences from the key precursor, 3,4,5-trimethoxybenzaldehyde, and various strategies for its preparation are also explored.

I. Core Synthesis Pathways of Trimethoprim

The majority of modern and industrially scalable syntheses of trimethoprim utilize 3,4,5-trimethoxybenzaldehyde as the foundational starting material.[1] Several distinct pathways diverge from this key precursor, each with its own set of reagents, intermediates, and reaction conditions. The most prominent and high-yielding of these is the condensation with 3-anilinopropionitrile, followed by cyclization with guanidine.

The High-Yield Pathway: Condensation with 3-Anilinopropionitrile

This two-step process is widely regarded as one of the most efficient methods for large-scale trimethoprim production, consistently achieving high yields.[2] The initial step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-anilinopropionitrile. This is followed by a cyclization reaction of the resulting intermediate with guanidine to form the pyrimidine ring of trimethoprim.

Logical Workflow for the 3-Anilinopropionitrile Pathway

Caption: High-level overview of the two-step trimethoprim synthesis.

Quantitative Data for the 3-Anilinopropionitrile Pathway

| Step | Reaction | Reagents | Solvent(s) | Key Conditions | Yield (%) | Purity (HPLC) (%) | Reference |

| 1 | Condensation | 3,4,5-Trimethoxybenzaldehyde, 3-Anilinopropionitrile, Sodium Methoxide | Dimethyl Sulfoxide (DMSO), Toluene | 110°C, Reflux with water removal | 97 | - | [3] |

| 2 | Cyclization | Condensation Product, Guanidine Hydrochloride, Sodium Methoxide | Ethanol | Reflux for 1 hour | 96.1 | 98.8 | [2][3] |

| Overall | - | - | - | - | ~93.2 | - | - |

Experimental Protocol: Synthesis of Trimethoprim via the 3-Anilinopropionitrile Pathway [2][3]

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile

-

To a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a water-dividing apparatus, add 3,4,5-trimethoxybenzaldehyde (49g, 0.25 mol), 3-anilinopropionitrile (42.5g, 0.29 mol), dimethyl sulfoxide (150 mL), and sodium methoxide (15g).

-

Add toluene (100 mL) to the reaction mixture.

-

Heat the mixture to 110°C and maintain a steady reflux.

-

Continuously remove the water generated during the reaction using the water-dividing apparatus.

-

Once no more water is collected, stop the reaction.

-

Distill off the toluene under reduced pressure.

-

Add 400 mL of water to the remaining mixture and stir while cooling to 5-10°C to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the condensation product.

-

Expected Yield: 78.5g (97%)

-

Step 2: Cyclization with Guanidine

-

In a 1000 mL three-necked flask, combine the dried condensation product from Step 1 (64g), guanidine hydrochloride (38g), and sodium methoxide (100g).

-

Add ethanol (200 mL) to the flask.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After the reaction is complete, distill off a portion of the ethanol.

-

Add 200 mL of water to the reaction mixture and stir while cooling to 5-10°C.

-

Filter the resulting precipitate, wash with water, and dry in an oven to obtain trimethoprim.

-

Expected Yield: 56g (96.1%)

-

Melting Point: 201.6-201.8°C

-

Purity (HPLC): 98.8%

-

Alternative Synthesis Routes from 3,4,5-Trimethoxybenzaldehyde

Several other synthetic strategies also start from 3,4,5-trimethoxybenzaldehyde. While some of these may have lower overall yields compared to the anilinopropionitrile route, they offer alternative chemical approaches.

Alternative Pathways Overview

Caption: Divergent synthesis routes from 3,4,5-trimethoxybenzaldehyde.

-

Condensation with 3-Ethoxypropionitrile: Similar to the anilinopropionitrile route, this method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile to form a benzylidene derivative, which is then cyclized with guanidine.[1]

-

Knoevenagel Condensation with Malononitrile: This pathway involves a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malononitrile. The resulting derivative is then partially reduced to an enamine, which subsequently reacts with guanidine to yield trimethoprim.[1]

-

Knoevenagel Condensation with Ethyl Cyanoacetate: Another variation of the Knoevenagel condensation utilizes ethyl cyanoacetate. The resulting ylidene derivative is reduced and then cyclized with guanidine.[1]

-

One-Pot Synthesis with 3-Hydroxypropionitrile: A highly efficient, one-pot method has been developed where 3,4,5-trimethoxybenzaldehyde undergoes a Knoevenagel condensation with 3-hydroxypropionitrile in acetic acid, followed by the addition of guanidine carbonate to complete the cyclization in the same reaction vessel, achieving a yield of up to 95%.[4]

Comparison of Trimethoprim Synthesis Routes

| Starting Material(s) | Key Intermediate(s) | Reported Yield | Reference |

| 3,4,5-Trimethoxybenzaldehyde, 3-Anilinopropionitrile | Benzylidene derivative | High (Overall ~93%) | [2][3] |

| 3,4,5-Trimethoxybenzaldehyde, 3-Hydroxypropionitrile | Enol condensation product | High (One-pot 95%) | [4] |

| Ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid | 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine | Poor (~20%) | [5] |

| 3,4,5-Trimethoxybenzaldehyde, Malononitrile | Enamine | Moderate | [1] |

| 3,4,5-Trimethoxybenzaldehyde, Ethyl Cyanoacetate | Ylidene derivative | Moderate | [1] |

The Original Hitchings Synthesis

The initial synthesis of trimethoprim, developed by Hitchings and colleagues, started from the ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid.[5] This route involved formylation, cyclization with guanidine to form a 4-hydroxypyrimidine intermediate, followed by chlorination and amination. However, the overall yield of this pathway was low (around 20%), prompting the development of more efficient industrial processes.[5]

II. Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzaldehyde

The efficient synthesis of trimethoprim is critically dependent on the availability of its primary precursor, 3,4,5-trimethoxybenzaldehyde. This aromatic aldehyde can be prepared from several starting materials, with gallic acid and syringaldehyde being common choices.

Synthesis Pathways to 3,4,5-Trimethoxybenzaldehyde

Caption: Common synthetic routes to 3,4,5-trimethoxybenzaldehyde.

Quantitative Data for 3,4,5-Trimethoxybenzaldehyde Synthesis

| Starting Material | Key Reaction(s) | Reagents | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzoyl chloride | Rosenmund Reduction | H₂, Pd/C, Toluene, Quinoline S | 64-83 | [6] |

| Syringaldehyde | Methylation | Dimethyl Sulfate, Potassium Carbonate | Quantitative | [7] |

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde from 3,4,5-Trimethoxybenzoyl Chloride (Rosenmund Reduction) [6]

-

In a pressure vessel, add dry toluene (600 mL), anhydrous sodium acetate (25g), and 10% palladium-on-carbon catalyst (3g).

-

Add 3,4,5-trimethoxybenzoyl chloride (23g, 0.10 mol) and Quinoline S (1 mL).

-

Flush the vessel with nitrogen, seal, and then pressurize to 50 psi with hydrogen.

-

Shake the mixture at room temperature for 1 hour, then heat to 35-40°C for 2 hours.

-

Continue agitation overnight as the mixture cools to room temperature.

-

Release the pressure and filter the mixture through Celite.

-

Wash the filtrate successively with 5% sodium carbonate solution and water.

-

Dry the toluene solution over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Distill the residue to yield 3,4,5-trimethoxybenzaldehyde.

-

Expected Yield: 12.5–16.2g (64–83%)

-

III. Conclusion

The synthesis of trimethoprim has evolved significantly from its initial discovery, with modern industrial methods favoring high-yield pathways that are both economically and environmentally more viable. The condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile followed by cyclization with guanidine stands out as a robust and efficient method, delivering high overall yields. Furthermore, recent advancements in one-pot synthesis methodologies offer promising avenues for further process optimization. A thorough understanding of these synthetic routes, coupled with detailed experimental protocols and quantitative data, is essential for researchers and professionals in the pharmaceutical industry to ensure the continued and improved production of this indispensable antibacterial agent. The choice of a specific synthetic pathway will ultimately depend on factors such as precursor availability, cost, desired purity, and scalability.

References

- 1. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 4. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]

- 5. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 6. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid [erowid.org]

- 7. Synthesis routes of 3,4,5-Trimethoxybenzaldehyde [benchchem.com]

Navigating the Spectrum: A Technical Guide to the In-Vitro Activity of Trimethoprim Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim, a synthetic pyrimidine derivative, is a bacteriostatic antimicrobial agent that has been a component of the clinical armamentarium for decades.[1][2] It functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid.[3] This precursor is vital for the production of purines, thymidine, and ultimately, bacterial DNA and proteins.[4] This targeted disruption of the folate pathway underpins its antibacterial activity. While often used in combination with sulfamethoxazole to achieve synergistic and bactericidal effects, understanding the intrinsic activity of trimethoprim alone against key pathogens is crucial for antimicrobial stewardship and the development of new therapeutic strategies.[5] This technical guide provides an in-depth analysis of the antibacterial spectrum of trimethoprim against clinically relevant gram-positive bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and resistance pathways.

Mechanism of Action

Trimethoprim's efficacy stems from its high affinity for bacterial dihydrofolate reductase, which is approximately sixty thousand times greater than its affinity for the human equivalent of the enzyme.[2] This selective inhibition blocks the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a critical step in the folate metabolic pathway. The depletion of THF pools directly impedes the synthesis of essential building blocks for DNA, RNA, and certain amino acids, leading to the cessation of bacterial growth.[3]

References

- 1. Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications | Semantic Scholar [semanticscholar.org]

- 2. Trimethoprim - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

Navigating the Challenge of Gram-Negative Bacteria: An In-Depth Technical Guide to the Antibacterial Spectrum of Trimethoprim

For Immediate Release

[City, State] – In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive understanding of established antibiotics is paramount for researchers, scientists, and drug development professionals. This technical guide delves into the antibacterial spectrum of trimethoprim, a synthetic antimicrobial agent, with a specific focus on its activity against gram-negative bacteria. This document provides a detailed overview of its mechanism of action, quantitative susceptibility data, and the experimental protocols essential for its evaluation.

Trimethoprim has long been a cornerstone in the treatment of various bacterial infections, often used in combination with sulfamethoxazole.[1] Its efficacy stems from its ability to selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid—a vital precursor for DNA, RNA, and amino acid synthesis.[2][3] This targeted inhibition disrupts essential cellular processes, leading to a bacteriostatic effect.[2]

Quantitative Analysis of Trimethoprim's In Vitro Activity

The effectiveness of trimethoprim against gram-negative bacteria is variable and significantly influenced by rising resistance rates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trimethoprim, providing a quantitative measure of its potency against key gram-negative pathogens. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Gram-Negative Bacteria | MIC50 (μg/mL) | MIC90 (μg/mL) | Resistance Rate (%) |

| Escherichia coli | 0.19 | 0.75 | 14.2 - 41.05[3][4] |

| Klebsiella pneumoniae | N/A | N/A | 23.84 - 72.8[2][5] |

| Pseudomonas aeruginosa | N/A | N/A | 83.3 - 100[6][7] |

| Enterobacter cloacae | N/A | N/A | 23 - 60[8][9] |

| Enterobacteriaceae (general) | N/A | N/A | 69.8 - 96.8[10] |

| Burkholderia pseudomallei | 0.19 | 0.75 | N/A |

Note: Data is compiled from various studies and geographical locations, which can influence resistance rates. N/A indicates that specific MIC50/MIC90 values for trimethoprim alone were not available in the cited literature, which often reports on the combination product with sulfamethoxazole.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Trimethoprim's antibacterial activity is a direct result of its interference with the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR).

Mechanisms of Resistance in Gram-Negative Bacteria

The clinical utility of trimethoprim is increasingly challenged by the emergence of resistance. Gram-negative bacteria have developed several mechanisms to counteract the effects of this antibiotic.

Caption: Key mechanisms of trimethoprim resistance in bacteria.

The most common resistance mechanism involves the acquisition of genes (dfr) that encode for trimethoprim-resistant DHFR enzymes. These altered enzymes have a reduced affinity for trimethoprim, rendering the drug ineffective. Additionally, some bacteria can upregulate the expression of their native DHFR, effectively titrating out the drug. Another significant mechanism is the active removal of trimethoprim from the bacterial cell via efflux pumps.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of trimethoprim of known concentration.

-

Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).[13] For fastidious organisms, EUCAST recommends Mueller-Hinton broth with lysed horse blood and β-NAD (MH-F broth).[12][14]

-

Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

-

96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Procedure:

-

Serial Dilutions: Perform twofold serial dilutions of the trimethoprim stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.

-

Inoculum Standardization: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation: Within 15 minutes of preparation, add the standardized inoculum to each well containing the antimicrobial dilutions. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum.

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[13]

3. Interpretation of Results:

-

Reading the MIC: The MIC is the lowest concentration of trimethoprim that completely inhibits visible growth of the organism.[13]

-

Validation: The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Caption: A simplified workflow for determining the MIC using broth microdilution.

Conclusion

Trimethoprim remains a relevant antimicrobial agent, but its use against gram-negative bacteria must be guided by up-to-date susceptibility data due to the high prevalence of resistance. This guide provides essential technical information to aid researchers and drug development professionals in their work. A thorough understanding of trimethoprim's antibacterial spectrum, mechanisms of action and resistance, and the standardized methods for its evaluation is critical for its effective clinical application and for the development of novel strategies to combat antimicrobial resistance.

References

- 1. Validation of EUCAST zone diameter breakpoints against reference broth microdilution. | Semantic Scholar [semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. Risk factors for antimicrobial resistance in patients with Escherichia coli bacteraemia related to urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prevalence and antimicrobial susceptibility pattern of Klebsiella pneumoniae isolated from various clinical specimens at the University of Gondar Comprehensive Specialized Hospital, Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. Antimicrobial Susceptibility Profiles among Pseudomonas aeruginosa Isolated from Professional SCUBA Divers with Otitis Externa, Swimming Pools and the Ocean at a Diving Operation in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Resistance Patterns of Enterobacter cloacae and Klebsiella aerogenes Strains Isolated from Clinical Specimens: A Twenty-Year Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 10. The rates of quinolone, trimethoprim/sulfamethoxazole and aminoglycoside resistance among Enterobacteriaceae isolated from urinary tract infections in Azerbaijan, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. benchchem.com [benchchem.com]

- 14. EUCAST: Media Preparation [eucast.org]

The Historical Development of Trimethoprim: A Technical Guide

An In-depth Exploration of a Landmark in Rational Drug Design

For researchers, scientists, and drug development professionals, the story of Trimethoprim offers a compelling case study in the power of rational drug design. This technical guide delves into the key scientific milestones that marked the journey of Trimethoprim from a theoretical concept to a cornerstone of antibacterial therapy. We will explore its discovery, elucidate its mechanism of action, provide detailed experimental protocols that were pivotal in its characterization, and present key quantitative data that underscore its remarkable selectivity and efficacy.

A New Paradigm: The Dawn of Rational Drug Design

The development of Trimethoprim in the mid-20th century was a departure from the traditional trial-and-error approach to drug discovery. At the forefront of this new paradigm were George Hitchings and Gertrude Elion at the Wellcome Research Laboratories. Their pioneering work, which would later earn them the Nobel Prize in Physiology or Medicine in 1988, was founded on a simple yet profound idea: by understanding the fundamental biochemical differences between pathogenic and host cells, one could design molecules to selectively inhibit essential pathways in the pathogen.[1][2]

Hitchings and Elion focused their attention on the biosynthesis of nucleic acids, recognizing that rapidly proliferating cells, such as bacteria, have a high demand for these essential building blocks of life.[2] They hypothesized that by creating antagonists of the precursors of purines and pyrimidines, they could effectively starve the bacterial cells of the necessary components for DNA and RNA synthesis, thereby halting their growth.[2] This "rational" approach led to the synthesis and testing of a multitude of compounds, ultimately culminating in the discovery of Trimethoprim.

Unraveling the Mechanism of Action: Inhibition of Dihydrofolate Reductase

The groundbreaking work of Hitchings and Elion's team revealed that Trimethoprim exerts its antibacterial effect by targeting a crucial enzyme in the folic acid metabolic pathway: dihydrofolate reductase (DHFR).[3] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[3] This metabolic pathway is therefore an ideal target for selective toxicity.

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF is an essential cofactor that carries one-carbon units for the synthesis of thymidine, purine nucleotides, and certain amino acids. By inhibiting DHFR, Trimethoprim effectively cuts off the supply of THF, leading to a cessation of DNA synthesis and, consequently, bacterial growth.[3] This mechanism of action is primarily bacteriostatic.

The remarkable success of Trimethoprim lies in its high degree of selectivity. It binds to bacterial DHFR with an affinity that is several thousand times greater than its affinity for mammalian DHFR.[4] This differential binding is the cornerstone of its favorable safety profile.

Synergistic Power: The Combination with Sulfamethoxazole

A significant advancement in the clinical application of Trimethoprim was its combination with sulfamethoxazole. This combination, often referred to as co-trimoxazole, creates a powerful synergistic effect by targeting two sequential steps in the bacterial folic acid synthesis pathway.[5] While Trimethoprim inhibits DHFR, sulfamethoxazole inhibits an earlier enzyme in the pathway, dihydropteroate synthase. This dual blockade leads to a more profound and often bactericidal effect, and it can also help to mitigate the development of bacterial resistance.[5]

Quantitative Analysis of Trimethoprim's Efficacy

The selective inhibitory action of Trimethoprim has been extensively quantified through various experimental assays. The following tables summarize key data on its inhibitory concentration (IC50), inhibition constant (Ki), and minimum inhibitory concentration (MIC) against various bacterial species and their DHFR enzymes, as well as in comparison to human DHFR.

Table 1: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase (DHFR)

| Enzyme Source | Parameter | Value (nM) |

| Escherichia coli | IC50 | 5 |

| Staphylococcus aureus | Ki | 1.3 |

| Human | IC50 | 260,000 |

| Human | Ki | 30,000 |

Table 2: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Common Pathogens

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | Wild-type | 0.3125[6] |

| Staphylococcus aureus | ATCC 43300 (TMP-S) | ≤0.125[6] |

| Staphylococcus aureus | UCH115 (dfrA, TMP-R) | 250[6] |

| Staphylococcus aureus | UCH121 (dfrG, TMP-R) | >1000[6] |

| Klebsiella pneumoniae | Clinical Isolate (Susceptible) | 0.38[7] |

| Klebsiella pneumoniae | Clinical Isolate (Resistant) | >32[7] |

Experimental Protocols

The characterization of Trimethoprim's mechanism of action and efficacy relied on robust experimental methodologies. The following are detailed protocols for two key assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[8]

Materials:

-

Purified DHFR enzyme (bacterial or mammalian)

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM DTT)

-

Trimethoprim stock solution

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR in assay buffer.

-

Prepare a stock solution of DHF in assay buffer. The final concentration in the assay is typically in the low micromolar range.

-

Prepare a stock solution of NADPH in assay buffer. The final concentration in the assay is typically around 100 µM.

-

Prepare serial dilutions of Trimethoprim in assay buffer.

-

-

Assay Setup:

-

In a cuvette or microplate well, combine the assay buffer, DHFR enzyme solution, and NADPH solution.

-

Add the desired concentration of Trimethoprim or a vehicle control.

-

Incubate the mixture for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of Trimethoprim.

-

Plot the percentage of enzyme inhibition versus the logarithm of the Trimethoprim concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium in a liquid medium.[9] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Trimethoprim Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Trimethoprim stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Include a growth control well (inoculum without Trimethoprim) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the Trimethoprim dilutions and the growth control well.

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of Trimethoprim at which there is no visible growth.

-

Compare the MIC value to established breakpoints (e.g., from CLSI) to classify the isolate as susceptible, intermediate, or resistant.

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway targeted by Trimethoprim and a typical experimental workflow for its characterization.

References

- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of trimethoprim-sulfamethoxazole. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Trimethoprim: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of trimethoprim, a widely used bacteriostatic antibiotic. By synthesizing key data from various preclinical and clinical studies, this document aims to serve as a vital resource for researchers, scientists, and professionals involved in drug development and antimicrobial therapy.

Executive Summary

Trimethoprim, a synthetic dihydrofolate reductase inhibitor, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. This guide delves into the quantitative aspects of trimethoprim's journey in vivo, presenting a compilation of pharmacokinetic parameters across different species. Furthermore, it outlines the detailed experimental protocols employed to derive these crucial data points and visualizes the complex biological and experimental processes involved.

Pharmacokinetic Profile of Trimethoprim

The in vivo behavior of trimethoprim is characterized by rapid oral absorption, wide distribution into tissues, moderate metabolism, and primary excretion through the kidneys.[2][3] Bioavailability is generally high, ranging from 90-100% in humans.[4] The following tables summarize key pharmacokinetic parameters of trimethoprim observed in various species under different experimental conditions.

Table 1: Pharmacokinetic Parameters of Trimethoprim in Humans

| Dosage | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Volume of Distribution (L or L/kg) | Bioavailability (%) | Reference |

| 160 mg (single oral dose) | 1.27 - 1.86 | 1.5 - 4 | 8.6 (mean) | 69.0 - 133.3 L | ~95% | [5][6] |

| 240 mg (intravenous, day 1) | 3.22 | - | - | - | - | [7] |

| 240 mg (intravenous, day 4, steady state) | 5.91 | - | - | - | - | [7] |

| 15–23 mg/kg/day (for PCP treatment) | 6.7–18.4 | - | ~10 | 70 - 100 L | - | [6] |

| 200 mg (twice daily) | ~20 µM (~5.8 µg/mL) | - | - | - | - | [6] |

Table 2: Pharmacokinetic Parameters of Trimethoprim in Various Animal Species

| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Pigs | Intravenous | 8 | - | - | 2.4 | - | [8] |

| Alpacas | Intravenous | 15 (as TMP-SMX) | 10.75 ± 2.12 | - | 0.74 ± 0.1 | - | [9] |

| Alpacas | Oral | 15, 30, and 60 (as TMP-SMX) | Not detected | - | - | Not detected | [9] |

| Ostriches | Intravenous | 5 | - | - | 1.95 ± 0.19 | - | [10] |

| Ostriches | Intramuscular | 5 | 0.71 ± 0.06 | 2.07 ± 0.28 | 3.30 ± 0.25 | 70.02 | [10] |

| Ostriches | Oral | 5 | 0.78 ± 0.10 | 3.27 ± 0.28 | 3.83 ± 0.33 | 79.58 | [10] |

| Broiler Chickens | Oral | 5.5 | 2.1 ± 1.0 | 1.5 | 0.88 | ~100 | [11][12][13] |

| Rats | Oral (free TMP) | 20 | - | - | 0.72 ± 0.08 | - | [14] |

| Rats | Oral (PEG-PLGA NPs) | 20 | - | - | 2.47 ± 0.19 | 2.82-fold increase | [14] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

The therapeutic action and potential for drug-drug interactions of trimethoprim are governed by its ADME properties.

-

Absorption: Trimethoprim is rapidly and almost completely absorbed after oral administration.[2][6] However, its absorption in the intestine can be counteracted by the efflux transporter P-glycoprotein (P-gp).[15][16]

-

Distribution: Trimethoprim exhibits a large volume of distribution, indicating extensive penetration into body tissues and fluids.[6][17] It is approximately 44% bound to plasma proteins.[2][6] The concentration of trimethoprim in tissues is often higher than in the blood.[17]

-

Metabolism: About 10-20% of a trimethoprim dose is metabolized in the liver.[2][15][16] The primary metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[2] Cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, are involved in its metabolism.[16][18]

-

Excretion: The main route of elimination is through the kidneys, with 50-60% of an oral dose excreted unchanged in the urine within 24 hours.[4][15][16] This occurs through both glomerular filtration and active tubular secretion via transporters like P-gp.[15][16] A small amount is excreted in the feces.[4]

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of trimethoprim's pharmacokinetic parameters relies on robust and sensitive analytical methods to quantify the drug in biological matrices, typically plasma or serum.

Animal Studies

A typical in vivo pharmacokinetic study in an animal model involves the following steps:

-

Animal Acclimatization and Dosing: Healthy animals are acclimatized to laboratory conditions.[14] A single dose of trimethoprim is administered, often intravenously (to determine absolute bioavailability) and via the intended route of administration (e.g., oral gavage).[10][14]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.[11][14]

-

Sample Processing: Plasma or serum is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of trimethoprim in the plasma/serum samples is determined using a validated analytical method.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.[19]

Bioanalytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and highly sensitive method for quantifying trimethoprim in plasma.[20]

-

Sample Preparation:

-

Protein Precipitation: A simple and common method involves adding a precipitating agent like methanol or perchloric acid to the plasma sample to remove proteins.[6][21]

-

Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed.[20][21] An example is the use of an Oasis PRiME HLB solid-phase extraction column.[20][21]

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is frequently used.[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol) is used to separate trimethoprim from other components in the sample.[6][20][21][22] The composition can be delivered isocratically or as a gradient.

-

-

Detection:

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., UPLC-Q-Exactive Plus Orbitrap) provides high selectivity and sensitivity for detection.[20][21] Detection is typically performed in positive ion mode.[20][21]

-

UV Detection: UV detection at approximately 280 nm can also be used, though it is generally less sensitive and selective than MS.[6][19]

-

-

Quantification:

Factors Influencing Bioavailability and Pharmacokinetics

Several factors can alter the pharmacokinetic profile of trimethoprim, potentially impacting its efficacy and safety.

-

Drug-Drug Interactions:

-

CYP450 Inhibition: Trimethoprim is an inhibitor of CYP2C8 and can increase the plasma concentrations of drugs metabolized by this enzyme, such as repaglinide.[18]

-

Transporter Inhibition: Trimethoprim inhibits renal transporters like OCT2 and MATEs, which can decrease the renal clearance of co-administered drugs such as metformin and dofetilide.[23] It can also inhibit hepatic OCT1, affecting the disposition of other substances.[23][24]

-

Phenytoin: Trimethoprim can inhibit the hepatic metabolism of phenytoin, leading to increased phenytoin levels and potential toxicity.[2]

-

Rifampicin: Co-administration with rifampicin, an inducer of CYP enzymes and P-gp, can increase the urinary excretion of trimethoprim.[16]

-

-

Disease States:

-

Renal Impairment: Since trimethoprim is primarily cleared by the kidneys, impaired renal function can lead to its accumulation and an increased risk of adverse effects like hyperkalemia.[18]

-

Critically Ill Patients: Pharmacokinetics can be highly variable in critically ill patients, necessitating therapeutic drug monitoring.[25]

-

-

Formulation:

-

Nanoparticles: Novel formulations, such as PEG-PLGA nanoparticles, have been shown to enhance the solubility and oral bioavailability of trimethoprim in preclinical models.[14]

-

Conclusion

This technical guide has synthesized critical in vivo pharmacokinetic and bioavailability data for trimethoprim from a range of studies. The provided tables offer a clear comparison of key parameters across species, while the detailed experimental protocols and workflow diagrams serve as a practical reference for researchers. A thorough understanding of trimethoprim's ADME properties and the factors that can influence them is paramount for optimizing its therapeutic use, designing effective drug combination strategies, and developing novel formulations to enhance its clinical utility. The information presented herein provides a solid foundation for further research and development in the field of antimicrobial therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Intravenous pharmacokinetics and in vitro bactericidal activity of trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of trimethoprim-sulfamethoxazole in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and bioavailability of sulfadiazine and trimethoprim following intravenous, intramuscular and oral administration in ostriches (Struthio camelus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Considerations when prescribing trimethoprim–sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. login.medscape.com [login.medscape.com]

- 22. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 23. escholarship.org [escholarship.org]

- 24. researchgate.net [researchgate.net]

- 25. journals.asm.org [journals.asm.org]

The Selective Toxicity of Trimethoprim: A Molecular and Quantitative Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a synthetic antimicrobial agent, serves as a cornerstone in the treatment of various bacterial infections. Its clinical efficacy is rooted in its remarkable selective toxicity, potently inhibiting bacterial dihydrofolate reductase (DHFR) while exhibiting minimal affinity for the mammalian counterpart. This guide provides an in-depth technical exploration of the molecular basis for this selectivity. We present a comprehensive compilation of quantitative data on trimethoprim's inhibitory activity, detail the experimental protocols for its assessment, and provide visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a thorough understanding of trimethoprim's mechanism of action and the principles of selective drug design.

Introduction

The folate metabolic pathway is a critical and highly conserved process essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[1] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] The inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA synthesis and cellular replication, ultimately resulting in cell death.[2][3] This makes DHFR an attractive target for therapeutic intervention.

Bacteria, unlike mammals, must synthesize their own folate de novo, making the folate pathway an ideal target for antimicrobial agents.[2] Mammals, on the other hand, obtain folate from their diet.[4] Trimethoprim exploits this metabolic difference by acting as a potent and selective inhibitor of bacterial DHFR.[2] The basis of its selective toxicity lies in the significant structural differences between the active sites of bacterial and mammalian DHFR enzymes.[5] Trimethoprim binds to bacterial DHFR with an affinity that can be up to 60,000 times greater than its affinity for human DHFR.[3] This substantial difference in binding affinity allows for effective inhibition of bacterial growth at concentrations that have a negligible effect on human cells.[2]

This guide will delve into the quantitative aspects of this selectivity, present the methodologies used to measure it, and provide clear visual aids to understand the complex molecular interactions and pathways involved.

Quantitative Analysis of Trimethoprim's Selective Inhibition

The selective toxicity of trimethoprim is best illustrated by comparing its inhibitory activity against bacterial and mammalian DHFR. This is typically quantified using the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

The following tables summarize the in vitro efficacy of trimethoprim against DHFR from various bacterial species and compare it with its effect on human DHFR.

Table 1: Inhibitory Activity (IC50) of Trimethoprim against Bacterial and Human DHFR

| Organism/Enzyme Source | Strain | IC50 (µM) | Reference(s) |

| Escherichia coli | Wild-type | 0.005 | [6] |

| Escherichia coli | L28R (TMP-R) | 50-75 | [7] |

| Staphylococcus aureus | Wild-type (DfrB) | 0.0027 | [6] |

| Staphylococcus aureus | UCH115 (dfrA, TMP-R) | 820 | [6] |

| Staphylococcus aureus | UCH121 (dfrG, TMP-R) | 31,000 | [6] |

| Staphylococcus aureus | HH1184 (dfrK, TMP-R) | 4,260 | [6] |

| Human | 180,000 | [6] |

Table 2: Inhibition Constant (Ki) of Trimethoprim against Bacterial and Human DHFR

| Organism/Enzyme Source | Strain | Ki (nM) | Reference(s) |

| Staphylococcus aureus | DfrB (Wild-type) | <2.7 | [8] |

| Staphylococcus aureus | DfrA (TMP-R) | 820 | [8] |

| Staphylococcus aureus | DfrG (TMP-R) | 31,000 | [8] |

| Staphylococcus aureus | DfrK (TMP-R) | 4,260 | [8] |

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of trimethoprim against DHFR. This method is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1][9]

Materials and Reagents

-

Purified DHFR enzyme (bacterial or mammalian)

-

Dihydrofolic acid (DHF)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Trimethoprim

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

-

DMSO (for dissolving trimethoprim)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation

-

Assay Buffer (1X): Prepare the desired volume of assay buffer and adjust the pH to 7.5.

-

DHF Stock Solution (e.g., 10 mM): Dissolve DHF in the assay buffer. Due to its limited stability, prepare this solution fresh daily and keep it on ice, protected from light.[9]

-

NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in the assay buffer. Prepare fresh daily and keep on ice, protected from light.[9]

-

Trimethoprim Stock Solution (e.g., 10 mM): Dissolve trimethoprim in DMSO.

-

Working Solutions: Prepare serial dilutions of trimethoprim and DHF in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

-

DHFR Enzyme Solution: Dilute the purified DHFR enzyme in cold assay buffer to a working concentration that gives a linear rate of NADPH oxidation over the desired time course. The optimal concentration should be determined empirically.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank wells: Assay buffer only (to measure background absorbance).

-

Enzyme Control (No Inhibitor) wells: DHFR enzyme, NADPH, and assay buffer.

-

Inhibitor wells: DHFR enzyme, NADPH, assay buffer, and varying concentrations of trimethoprim.

-

-

Add the appropriate volume of assay buffer, NADPH solution, and trimethoprim solution (or DMSO for the enzyme control) to the wells of the 96-well plate.

-

Add the DHFR enzyme solution to all wells except the blank wells.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes), with readings taken at regular intervals (e.g., every 15-30 seconds).[9][10]

Data Analysis

-

Calculate the rate of reaction (V): Determine the initial velocity of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[9]

-

Calculate the percentage of inhibition: For each trimethoprim concentration, calculate the percent inhibition using the following formula:[9] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the enzyme control (no inhibitor) and V_inhibitor is the rate in the presence of trimethoprim.

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the trimethoprim concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of trimethoprim that causes 50% inhibition of DHFR activity.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways, workflows, and logical relationships.

Folate Synthesis Pathway and Trimethoprim's Mechanism of Action

Caption: Folate synthesis pathways in bacteria and mammals, and the inhibitory action of trimethoprim.

Experimental Workflow for DHFR Inhibition Assay

Caption: A typical workflow for determining the IC50 of a DHFR inhibitor.

Logical Basis of Trimethoprim's Selective Toxicity

Caption: Logical relationship illustrating the basis of trimethoprim's selective toxicity.

Conclusion